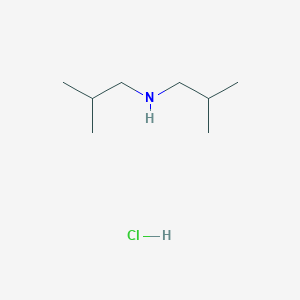
4/'-Chloro-3/'-methyl-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene is an organic compound belonging to the class of azo dyes. It is characterized by the presence of a chloro group, a methyl group, and a dimethylamino group attached to an azobenzene structure. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of 4-chloro-3-methylaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
Industrial production of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Mécanisme D'action
The mechanism of action of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Dimethylaminoazobenzene
- 4’-Chloro-4-dimethylaminoazobenzene
- 3’-Chloro-4-dimethylaminoazobenzene
Uniqueness
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene is unique due to the specific positioning of its chloro and methyl groups, which influence its chemical reactivity and applications. Compared to other similar compounds, it exhibits distinct properties in terms of color intensity and stability, making it valuable in specific industrial and research applications.
Propriétés
Numéro CAS |
17010-59-2 |
|---|---|
Formule moléculaire |
C15H16ClN3 |
Poids moléculaire |
273.76 g/mol |
Nom IUPAC |
4-[(4-chloro-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-10-13(6-9-15(11)16)18-17-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3 |
Clé InChI |
XWOYTDRGTBUBEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
Synonymes |
4-[(4-Chloro-3-methylphenyl)azo]-N,N-dimethylbenzenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


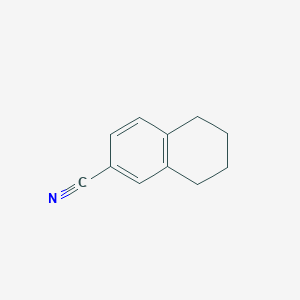

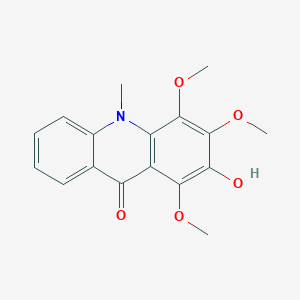
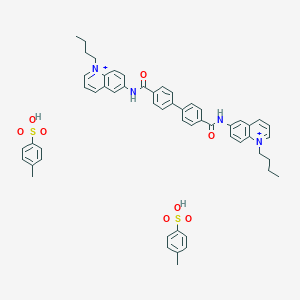
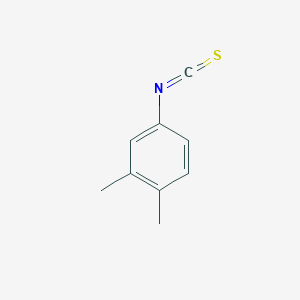

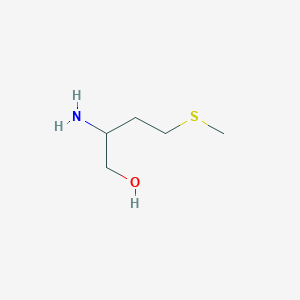
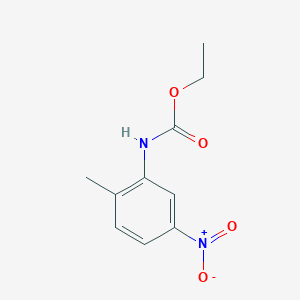
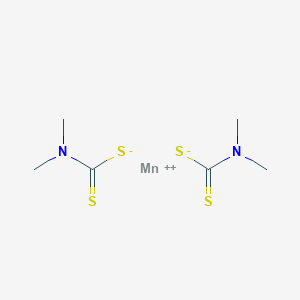


![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
